Cyclopropylmethyl 6-fluoropyridine-3-carboxylate
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Overview
Description
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate is a chemical compound with the molecular formula C10H10FNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position and a cyclopropylmethyl group attached to the carboxylate moiety makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl 6-fluoropyridine-3-carboxylate typically involves the esterification of 6-fluoronicotinic acid with cyclopropylmethanol. One common method includes the use of a base such as potassium carbonate (K2CO3) and a methylating agent like methyl iodide (MeI) in a solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ester positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropylmethyl 6-fluoropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the cyclopropylmethyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoropyridine-3-carboxylate: Similar structure but lacks the cyclopropylmethyl group.
Cyclopropylmethyl 4-fluoropyridine-3-carboxylate: Similar but with the fluorine atom at a different position.
Cyclopropylmethyl 6-chloropyridine-3-carboxylate: Similar but with a chlorine atom instead of fluorine.
Uniqueness
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate is unique due to the combination of the cyclopropylmethyl group and the fluorine atom at the 6th position. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclopropylmethyl 6-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-9-4-3-8(5-12-9)10(13)14-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXWMYCYVSPOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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